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Compound of Interest

Compound Name: Antitumor agent-175

Cat. No.: B15601157 Get Quote

Technical Support Center: IK-175
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the optimal use of IK-175, a potent and

selective oral antagonist of the Aryl Hydrocarbon Receptor (AHR). Here you will find

troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols,

and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)
Q1: What is IK-175 and what is its mechanism of action?

A1: IK-175 is a selective and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).

[1][2] In the tumor microenvironment, AHR can be activated by ligands such as kynurenine, a

metabolite of tryptophan, leading to broad immunosuppression.[3][4] IK-175 works by binding

to the AHR and preventing its translocation from the cytoplasm to the nucleus.[1] This blockade

inhibits AHR-mediated signaling, thereby preventing the expression of genes that suppress the

immune response.[2][3] By inhibiting AHR, IK-175 aims to restore anti-tumor immunity by

increasing pro-inflammatory cytokines and decreasing suppressive T cells.[3][4]

Q2: How should I reconstitute and store IK-175?

A2: For in vitro experiments, IK-175 should be dissolved in dimethyl sulfoxide (DMSO) to

prepare a high-concentration stock solution.[5][6] It is highly recommended to aliquot the stock
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solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] For long-term

storage, the DMSO stock solution is stable for up to 6 months at -80°C and for up to 1 month at

-20°C.[6]

Q3: What is the recommended starting dosage for in vivo preclinical studies?

A3: In published preclinical studies using syngeneic mouse models of colorectal cancer, IK-175

was administered at a dose of 25 mg/kg by oral gavage, once daily.[3] This regimen

demonstrated on-target in vivo activity and anti-tumor efficacy, both as a monotherapy and in

combination with other agents.[3][4]

Q4: What administration routes have been used for IK-175?

A4: IK-175 is an orally bioavailable compound.[2][3] In preclinical studies, it has been

administered via oral gavage.[3] In clinical trials, IK-175 is administered orally to patients.[7][8]

Q5: What level of oral bioavailability has been observed in preclinical models?

A5: In Balb/c mice, a single 3 mg/kg oral dose of IK-175 demonstrated an oral bioavailability of

approximately 50% with an elimination half-life of about 7 hours.[3][9]
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Issue Potential Cause Recommended Solution

Precipitation of IK-175 in stock

solution

The concentration of IK-175

exceeds its solubility limit in

DMSO at the storage

temperature.

Gently warm the solution in a

37°C water bath and vortex

until the precipitate dissolves.

If the issue persists, prepare a

new stock solution at a lower

concentration.[6]

Cloudiness or precipitation

upon dilution of DMSO stock

into aqueous cell culture

medium

This is a common issue for

hydrophobic compounds due

to the rapid change in solvent

polarity. The final concentration

of IK-175 may be above its

aqueous solubility limit.[6]

1. Use an intermediate dilution

step: Instead of direct dilution,

first create an intermediate

dilution in pre-warmed media.

2. Control final DMSO

concentration: Aim for a final

DMSO concentration of ≤

0.1%, as higher concentrations

can be cytotoxic. Always

include a vehicle control with

the same final DMSO

concentration in your

experiments.[6] 3. Proper

mixing: Add the IK-175 solution

dropwise to the media while

gently vortexing or swirling to

ensure rapid dispersion.[6] 4.

Pre-warm the media: Using

media pre-warmed to 37°C

can improve solubility during

dilution.[6]

Lack of in vivo efficacy Suboptimal dosage or

administration schedule.

Insufficient drug exposure.

Tumor model is not dependent

on AHR signaling.

1. Verify formulation: Ensure

the oral formulation is

prepared correctly and is a

stable suspension or solution.

2. Dose-response study:

Conduct a dose-response

study to determine the optimal

dose for your specific model. 3.
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Pharmacokinetic analysis: If

possible, perform

pharmacokinetic studies to

confirm adequate drug

exposure in the plasma and

tumor tissue. 4. Biomarker

analysis: Confirm AHR

pathway activation in your

tumor model of choice. Bladder

cancer, for instance, has been

identified as having high levels

of AHR protein expression.[8]

Unexpected toxicity in cell

culture

Final DMSO concentration is

too high. IK-175 concentration

is too high for the specific cell

line.

1. Reduce DMSO

concentration: Ensure the final

DMSO concentration is ≤

0.1%.[6] 2. Titrate IK-175

concentration: Perform a dose-

response curve to determine

the IC50 and identify the

optimal non-toxic working

concentration for your cell line.

Data Presentation
Table 1: In Vitro Activity of IK-175
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Assay Cell Line/System IC50 Notes

AHR Activity Inhibition
Human and rodent

cell lines
~35-150 nM

Potently inhibits AHR

activity.[1][5]

IL-22 Production

Inhibition

Activated Human T-

cells
7 nM

Decreases production

of the anti-

inflammatory cytokine

IL-22.[9]

IL-2 Production
Activated Human T-

cells
~2-fold increase

Increases production

of the pro-

inflammatory cytokine

IL-2.[9]

Table 2: Preclinical Pharmacokinetics of IK-175 (Mouse)

Parameter Value Species/Dose

Administration Route Oral (PO) and Intravenous (IV) Balb/c mice[3]

Dose 3 mg/kg Balb/c mice[3]

Oral Bioavailability ~50% Balb/c mice[3][9]

Elimination Half-life ~7 hours Balb/c mice[3][9]

Table 3: Clinical Dosage of IK-175
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Study Phase Population Dosage Regimen

Phase 1a/b (Dose Escalation) Advanced Solid Tumors
200 mg to 1600 mg PO daily

(monotherapy)[10]

Phase 1a/b (Dose Escalation) Advanced Solid Tumors

800 mg and 1200 mg PO daily

(in combination with

nivolumab)[10]

Phase 1b (Dose Expansion) Urothelial Carcinoma
1200 mg PO daily (selected

expansion dose)[10][11]

Phase 1b (Dose Expansion)
Head and Neck Squamous

Cell Carcinoma

600 mg PO once daily or 450

mg PO every 12 hours (in

combination with nivolumab)

[12]

Experimental Protocols
Protocol 1: Preparation of IK-175 for In Vivo Oral Administration

This protocol is based on methodologies reported in preclinical studies.[3]

Materials:

IK-175 powder

0.5% (w/v) Methyl cellulose (MC) in sterile water

Sterile microcentrifuge tubes

Sonicator

Vortex mixer

Oral gavage needles

Procedure:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://jitc.bmj.com/content/10/Suppl_2/A692
https://jitc.bmj.com/content/10/Suppl_2/A692
https://jitc.bmj.com/content/10/Suppl_2/A692
https://www.targetedonc.com/view/fda-grants-fast-track-designation-for-ik-175-plus-nivolumab-in-bladder-cancer
https://jitc.bmj.com/content/10/Suppl_2/A710
https://aacrjournals.org/mct/article/21/8/1261/707184/Discovery-and-Characterization-of-a-Novel-Aryl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Calculate the required amount of IK-175 and vehicle (0.5% MC) based on the desired

concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse receiving 0.25 mL)

and the number of animals.

2. Weigh the IK-175 powder accurately and place it in a sterile tube.

3. Add the appropriate volume of 0.5% MC vehicle to the tube.

4. Vortex the mixture vigorously for 5-10 minutes to create a suspension.

5. If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.

6. Visually inspect the suspension to ensure it is uniform before each administration.

7. Administer the suspension to the animals via oral gavage at the calculated volume. The

formulation should be prepared fresh daily.

Protocol 2: In Vitro AHR Target Gene Expression Assay

This protocol outlines a general workflow to assess the on-target effect of IK-175.

Materials:

Cancer cell line known to express AHR (e.g., CT26 colorectal cancer cells)

Cell culture medium and supplements

IK-175 DMSO stock solution

AHR agonist (e.g., Kynurenine)

RNA extraction kit

qRT-PCR reagents and instrument

Primers for AHR target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH)

Procedure:
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1. Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80%

confluency at the time of treatment.

2. Treatment:

Pre-treat cells with various concentrations of IK-175 (e.g., 1 nM to 1 µM) for 1-2 hours.

Include a vehicle control (DMSO at the highest final concentration used).

Following pre-treatment, add an AHR agonist (e.g., Kynurenine) to the wells to stimulate

AHR activity.

Incubate for the desired time (e.g., 6-24 hours) to allow for target gene transcription.

3. RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to

the manufacturer's instructions.

4. cDNA Synthesis: Synthesize cDNA from the extracted RNA.

5. qRT-PCR: Perform quantitative real-time PCR using primers for your target gene

(CYP1A1) and housekeeping gene.

6. Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

A dose-dependent decrease in CYP1A1 expression in IK-175 treated cells would indicate

on-target AHR inhibition.
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Issue:
Precipitation in
Aqueous Media

Is final DMSO
concentration > 0.1%?

Was a direct dilution
from high-concentration

stock performed?No

Solution:
Reduce final DMSO

concentration to ≤ 0.1%

Yes

Was media
pre-warmed to 37°C?No

Solution:
Use an intermediate

dilution step

Yes

Solution:
Pre-warm media
before dilution

No

Problem Resolved

Yes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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